2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate
Description
Properties
IUPAC Name |
[2-(2-fluorophenyl)-2-methylpropyl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO3S/c1-11(2,8-15-16(3,13)14)9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNMXAOPBLUZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methanesulfonation of 2-(2-Fluorophenyl)-2-methylpropanol
The most direct route involves the methanesulfonation of 2-(2-fluorophenyl)-2-methylpropanol using methanesulfonyl chloride (MsCl) under basic conditions. This method, adapted from analogous esterification processes, proceeds via nucleophilic substitution:
Key Parameters :
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Base Selection : Triethylamine or pyridine are preferred for HCl scavenging. Sodium bicarbonate is less effective due to incomplete neutralization.
-
Solvent : Dichloromethane or tetrahydrofuran (THF) at 0–5°C minimizes side reactions.
-
Molar Ratios : A 1:1.2 alcohol-to-MsCl ratio ensures complete conversion, with excess MsCl removed during workup.
Yield Optimization :
Halogen Exchange and Fluorination Strategies
Alternative routes leverage halogen exchange reactions, as demonstrated in the synthesis of 2-fluoropropionates. While not directly applicable, these methods inform fluorophenyl group introduction:
Example Protocol :
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Precursor Synthesis : React 2-chloro-2-methylpropanol with 2-fluorobenzaldehyde via Friedel-Crafts alkylation.
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Fluorination : Treat the intermediate with hydrogen fluoride (HF) and tin tetrachloride (SnCl₄) at 80–100°C.
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Methanesulfonation : Proceed as in Section 1.1.
Challenges :
-
HF handling requires specialized equipment.
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Byproducts like 3,3,3-trifluoropropyl esters may form if fluorination is incomplete.
Catalytic Systems and Reaction Engineering
Solvent-Free Methanesulfonation
Drawing from solvent-free methodologies for related sulfonate esters, this approach eliminates solvent recovery costs:
Procedure :
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Mix 2-(2-fluorophenyl)-2-methylpropanol with MsCl (1:1.5 molar ratio).
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Add methanesulfonic acid (0.24 mol per mole alcohol) as a catalyst.
-
Stir under nitrogen bubbling or vacuum at 25–50°C for 6–24 hours.
Advantages :
Catalysts for Enhanced Selectivity
Catalyst Screening :
Tin tetrachloride, while effective for fluorination, is less suitable for methanesulfonation due to Lewis acid incompatibility with MsCl.
Purification and Analytical Characterization
Crystallization Protocols
Post-reaction purification follows a two-step process:
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Primary Crystallization : Dissolve crude product in ethanol (1 L per 100 g), cool to −20°C, and filter.
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Secondary Purification : Stir in diisopropylether (DIPE) for 7 days, add methanol, and isolate precipitate.
Outcomes :
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The aromatic ring can undergo reduction reactions under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as amines, ethers, or thioethers.
Reduction: Reduced aromatic compounds.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its methanesulfonate group makes it a reactive electrophile, suitable for nucleophilic substitution reactions. This property allows it to participate in forming covalent bonds with nucleophiles, facilitating the construction of diverse molecular architectures.
Synthesis Pathways
The synthesis typically involves the reaction of 2-(2-fluorophenyl)-2-methylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis. The general reaction scheme can be summarized as follows:
Medicinal Chemistry
Potential Therapeutic Uses
Research indicates that compounds like 2-(2-fluorophenyl)-2-methylpropyl methanesulfonate may have applications in drug discovery, particularly as precursors for biologically active compounds. For instance, its derivatives have been explored for their potential roles in treating neurological disorders by modulating adenosine receptors .
Case Study: A2A Receptor Antagonists
A study highlighted the use of related compounds in developing A2A receptor antagonists, which are promising in managing central nervous system disorders. The ability to modify the methanesulfonate group allows for fine-tuning the pharmacological properties of these compounds .
Material Science
Development of New Materials
In material science, this compound can be utilized to create new materials with specific properties. Its chemical structure allows for modifications that can enhance thermal and chemical stability, making it valuable in developing advanced polymers and coatings .
Data Table: Summary of Applications
| Application Area | Description | Example Uses |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecule synthesis | Nucleophilic substitution reactions |
| Medicinal Chemistry | Potential therapeutic agent and drug precursor | A2A receptor antagonists for neurological disorders |
| Material Science | Development of advanced materials with tailored properties | High-performance polymers and coatings |
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group This makes it a suitable candidate for nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several methanesulfonate derivatives:
Key Observations:
- Fluorinated Aromatic Systems : The 2-fluorophenyl group in the target compound contrasts with the 2-fluorobenzyloxy group in Ralfinamide Mesylate. Fluorination typically enhances lipophilicity and metabolic stability .
- Methanesulfonate Functionality : In Ralfinamide and Bromocriptine, the mesylate group improves aqueous solubility for oral bioavailability. In Ethofumesate, it acts as a leaving group in herbicidal activity .
- Branching vs.
Physicochemical and Pharmacological Profiles
Solubility and Stability:
Biological Activity
2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C11H13FNO3S
- Molecular Weight : 263.29 g/mol
- CAS Number : Not specified in the sources but can be referenced through chemical databases.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial and anticancer properties. The compound's structural characteristics, particularly the fluorinated phenyl group, contribute to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds with methanesulfonate esters exhibit significant antimicrobial properties. A comparative study on similar compounds revealed that those containing fluorinated groups tend to have enhanced activity against various bacterial strains:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| 2-Chloroethyl (methylsulfonyl)methanesulfonate | 50 | Effective against P388 leukemia |
| 2-Fluoroethyl (methylsulfonyl)methanesulfonate | TBD | Effective but more toxic |
The specific Minimum Inhibitory Concentration (MIC) for this compound remains to be fully established, but preliminary data suggest promising antimicrobial potential similar to other methanesulfonate derivatives .
Anticancer Properties
The compound has also been evaluated for its anticancer effects, particularly against leukemia models. Studies have shown that methanesulfonate derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving DNA damage or interference with cell cycle regulation. For instance, related compounds have demonstrated significant survival benefits in animal models treated with doses as low as 50 mg/kg .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, inhibiting or activating biochemical pathways crucial for microbial growth or cancer cell proliferation.
- Reactive Intermediates : The presence of the sulfonate group allows for the formation of reactive intermediates that can modify cellular components, leading to cytotoxic effects .
Case Studies
-
Antimicrobial Efficacy : A study focused on various methanesulfonate compounds demonstrated that those with fluorinated phenyl groups exhibited a broader spectrum of activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Results : Compounds showed MIC values ranging from 16 µg/mL to higher concentrations depending on structural modifications.
- Anticancer Activity : In vivo studies using murine models of leukemia indicated that treatment with methanesulfonate derivatives resulted in prolonged survival times and reduced tumor burden.
Q & A
What are the recommended synthetic routes for preparing 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate with high purity?
Basic (Synthesis Methodology)
The compound is synthesized via methanesulfonylation of 2-(2-Fluorophenyl)-2-methylpropan-1-ol. A typical protocol involves:
- Reagents : Methanesulfonyl chloride (1.2 equiv), triethylamine (1.5 equiv) in anhydrous dichloromethane.
- Conditions : 0–5°C under nitrogen, stirred for 4–6 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 8:2) yields >95% purity.
- Validation : HPLC (C18 column, acetonitrile/water 70:30) confirms purity (>99%).
Critical factors include moisture control to prevent hydrolysis and stoichiometric precision to avoid sulfonate dimerization .
What analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic (Characterization Techniques)
A multi-modal approach ensures accurate characterization:
- NMR Spectroscopy :
- 1H NMR : Aromatic protons (δ 7.2–7.8 ppm), methanesulfonate methyl (δ 3.1–3.3 ppm).
- 13C NMR : Quaternary carbon (δ 42.5 ppm), sulfonate carbonyl (δ 39.8 ppm).
- Mass Spectrometry : HRMS (ESI+) expected [M+Na]+ at m/z 296.0663.
- X-ray Crystallography : Resolves stereochemistry; requires single crystals grown via slow evaporation in ethyl acetate.
- FT-IR : S=O asymmetric stretch (~1350 cm⁻¹), C-F stretch (~1220 cm⁻¹).
Cross-referencing with computational predictions (e.g., Gaussian DFT) enhances interpretation .
How can researchers address discrepancies in reported reaction outcomes when using this compound as a synthetic intermediate?
Advanced (Data Contradiction Analysis)
Discrepancies often arise from solvent polarity, trace moisture, or stereochemical effects. A systematic resolution strategy includes:
| Factor | Investigation Method |
|---|---|
| Solvent effects | Kamlet-Taft parameter screening (e.g., DMSO vs. THF) |
| Moisture interference | Karl Fischer titration coupled with in situ IR monitoring |
| Stereochemical bias | Dynamic NMR (DNMR) and conformational DFT analysis |
Example: Replicate reactions under rigorously anhydrous conditions (<50 ppm H₂O) and compare yields. Computational modeling (B3LYP/6-311++G(d,p)) can identify transition-state energy differences (>2 kcal/mol indicates pathway preference) .
What computational strategies are optimal for predicting the regioselectivity of nucleophilic substitutions involving this methanesulfonate ester?
Advanced (Mechanistic Studies)
Density Functional Theory (DFT) at the M06-2X/def2-TZVP level reliably predicts regioselectivity:
- Key Parameters :
- Backside attack ΔG‡: 24.3 kcal/mol (favored in polar aprotic solvents).
- Frontside attack ΔG‡: 28.1 kcal/mol (disfavored due to steric hindrance).
- Solvent Modeling : SMD continuum solvation (ε = 46.7 for DMF) refines activation barriers.
- Validation : Kinetic isotope effects (KIEs) for C-O bond cleavage (e.g., kH/kD ≈ 1.8 supports computed transition states).
| Parameter | Value | Implication |
|---|---|---|
| Charge on OSO₂CH₃ | -0.72 e | Enhanced leaving-group ability |
| C-O bond length | 1.78 Å | Facilitates nucleophilic displacement |
This approach aligns with crystallographic data from related methanesulfonate esters .
How should safety assessments be designed for this compound under REACH guidelines given its structural analogs' dermal sensitization potential?
Advanced (Toxicity Evaluation)
A tiered safety assessment strategy is recommended:
In chemico : Direct Peptide Reactivity Assay (DPRA) to evaluate cysteine/lysine reactivity.
In vitro : KeratinoSens™ assay (OECD TG 442D) for skin sensitization potential.
Read-across analysis : Compare with RIFM data for structurally similar methanesulfonates (e.g., log Kow < 3.0 suggests low bioaccumulation).
| Endpoint | Predicted Outcome | Basis |
|---|---|---|
| Acute toxicity (LD50) | 300–500 mg/kg (oral rat) | Analog: Methyl methanesulfonate |
| Dermal sensitization | Moderate (LLNA EC3 = 1.5%) | Read-across to fluorophenyl derivatives |
This methodology adheres to RIFM's criteria for systemic toxicity evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
